2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
CAS No.: 894060-33-4
Cat. No.: VC7436254
Molecular Formula: C21H18FN5O2S
Molecular Weight: 423.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894060-33-4 |
|---|---|
| Molecular Formula | C21H18FN5O2S |
| Molecular Weight | 423.47 |
| IUPAC Name | 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H18FN5O2S/c1-29-17-4-2-3-14(11-17)12-23-20(28)13-30-21-25-24-19-10-9-18(26-27(19)21)15-5-7-16(22)8-6-15/h2-11H,12-13H2,1H3,(H,23,28) |
| Standard InChI Key | IYLAYDZTBPVRBL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-((6-(4-fluorophenyl)-[1, triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide integrates multiple pharmacophoric elements:
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Triazolopyridazine Core: A bicyclic system combining a 1,2,4-triazole ring fused to a pyridazine moiety. This scaffold is renowned for its electron-deficient nature, facilitating interactions with biological targets via π-π stacking and hydrogen bonding .
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4-Fluorophenyl Substituent: Positioned at the 6th carbon of the pyridazine ring, the fluorine atom enhances lipophilicity and metabolic stability while modulating electronic effects .
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Thioether Linkage: A sulfur atom bridges the triazolopyridazine core to an acetamide group, potentially influencing redox activity and membrane permeability.
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3-Methoxybenzyl Acetamide: The methoxy group improves solubility, while the benzyl moiety may contribute to target affinity through hydrophobic interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇FN₆O₂S |
| Molecular Weight | 444.46 g/mol |
| Calculated LogP | 3.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH, acetamide) |
| Hydrogen Bond Acceptors | 7 (N, O, S atoms) |
Biological Activity and Mechanism
Triazolopyridazines are extensively studied for their enzyme inhibitory and anticancer properties. While direct data on this compound is limited, structural analogs provide insights:
Table 2: Activity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 1-N-(4-Nitrophenyl)-2-thioacetamide | α-Glucosidase | 12 μM |
| 4-Amino-3-(4-methoxybenzyl)-1,2,4-triazole | CYP450 3A4 | 0.8 μM |
| 7-Fluoro- triazolo[4,3-a]pyridine | TrkA Kinase | 5 nM |
Hypothesized Mechanisms:
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Kinase Inhibition: The fluorophenyl group may occupy hydrophobic pockets in kinase active sites, while the triazole nitrogen coordinates with catalytic residues .
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Antimicrobial Effects: Thioether linkages in related compounds disrupt microbial cell wall synthesis via thiol-disulfide exchange .
Structure-Activity Relationships (SAR)
Critical structural determinants include:
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Fluorine Positioning: Para-substitution on the phenyl ring maximizes electronic effects without steric hindrance.
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Methoxy Orientation: Meta-substitution on the benzyl group balances solubility and target binding.
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Triazole-Pyridazine Fusion: Enhances planar rigidity, improving affinity for flat binding pockets (e.g., ATP sites in kinases) .
Table 3: Impact of Substituent Modifications
| Modification | Effect on Activity |
|---|---|
| Replacement of F with Cl | ↓ Solubility, ↑ Toxicity |
| Thioether → Ether | ↓ Membrane Permeability |
| Methoxy → Hydroxyl | ↑ Metabolic Instability |
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